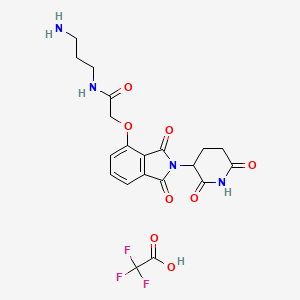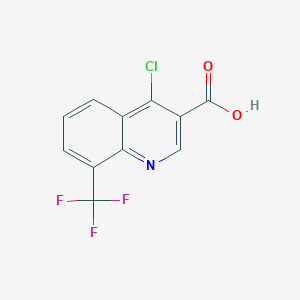
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Chloro-8-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H5ClF3N . It is used as a reagent for the potent CRTh2 (DP2) receptor antagonists discovery, which is used for the treatment of asthma, allergic rhinitis, and other inflammatory diseases .
Molecular Structure Analysis
The molecular weight of 4-Chloro-8-(trifluoromethyl)quinoline is 231.60 . The SMILES string representation of its structure is FC(F)(F)c1cccc2c(Cl)ccnc12 .Chemical Reactions Analysis
In the presence of 1 M hydrochloric acid medium, 4-Chloro-8-(trifluoromethyl)quinoline acts as a good corrosion inhibitor for mild steel . The adsorption of this compound over the metal surface obeys the Langmuir adsorption isotherm .Physical And Chemical Properties Analysis
4-Chloro-8-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It has a melting point of 80-82 °C .Scientific Research Applications
Chemical Synthesis and Reactivity
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives are extensively used in chemical synthesis. They serve as crucial intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives such as amino, bromo, chloro, and others, has been reported. These compounds are synthesized starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, highlighting the versatility and reactivity of trifluoromethyl-substituted quinoline derivatives in chemical synthesis (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Medicinal Chemistry and Drug Design
The derivatives of 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid are widely explored in medicinal chemistry for their antibacterial properties. The synthesis of novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, for instance, has shown promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Venkat Lingaiah et al., 2012). Additionally, other derivatives have been synthesized and characterized for their antimicrobial activity, demonstrating the potential of these compounds in the development of new antibacterial agents (Holla et al., 2005).
Structural and Coordination Chemistry
The structural aspects and coordination chemistry of quinoline derivatives are also a significant area of research. Studies have been conducted to understand the hydrogen-bonded structures of isomeric compounds of quinoline with various substituted benzoic acids. These studies provide valuable insights into the molecular structures and potential applications of these compounds in designing coordination complexes and understanding intermolecular interactions (Gotoh & Ishida, 2009).
Safety And Hazards
properties
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-8-5-2-1-3-7(11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCLTMODXRUSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



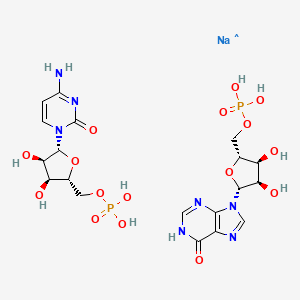
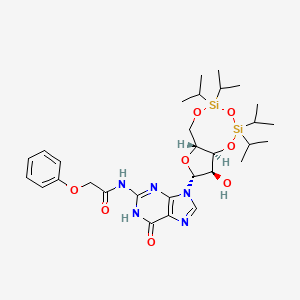
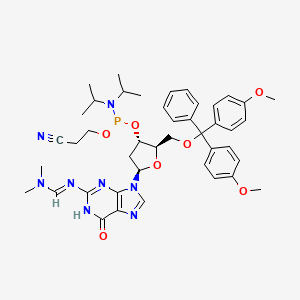
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
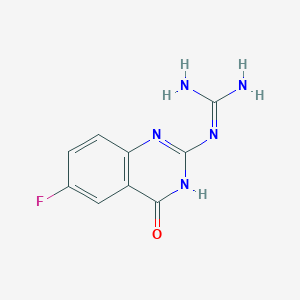
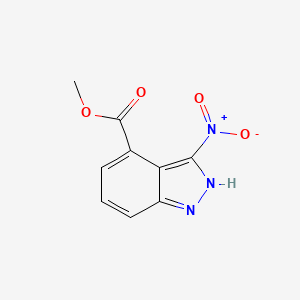
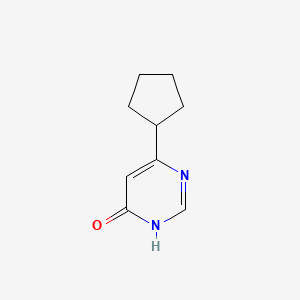
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
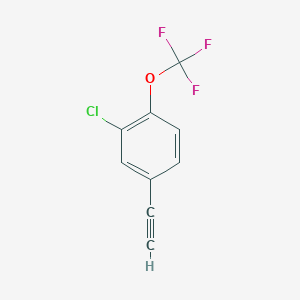
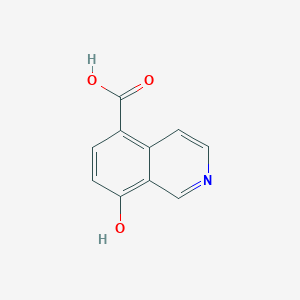
![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)
